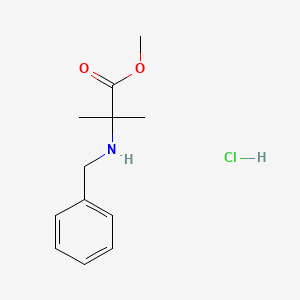
1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride
Übersicht
Beschreibung
“1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride” is a chemical compound with a variety of potential applications . It is a complex molecule that can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .
Synthesis Analysis
The synthesis of this compound could involve several steps, including the use of tert-butoxycarbonyl (Boc) protecting groups . The Boc group is commonly used in organic synthesis to protect amines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR and LC-MS . These techniques can provide detailed information about the structure and composition of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For example, it may undergo reactions with other compounds to form new products . The exact reactions would depend on the conditions and the other reactants present .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 307.35 . Other physical and chemical properties, such as its melting point, boiling point, and density, are not available from the current information .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Applications
A study by Mondal et al. (2003) developed a method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide 4c, which is structurally related to the compound . This synthesis, involving the formation of cyclic alkenyl ether, is significant in the field of antitumor agents and isochromene natural products (Mondal, Nogami, Asao, & Yamamoto, 2003).
Enantiomerically Pure β-Amino Acids Synthesis
Another relevant study by Lakner et al. (2003) focuses on the synthesis of enantiomerically pure β-amino acids, a category to which 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride belongs. The research highlights the importance of such compounds in medicinal chemistry (Lakner, Chu, Negrete, & Konopelski, 2003).
Antibacterial Applications
The study by Egawa et al. (1984) synthesized compounds structurally similar to the compound , demonstrating their potential as antibacterial agents. This research provides insight into the application of such compounds in combating bacterial infections (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Efficient Peptide Coupling
Brunel, Salmi, and Letourneux (2005) explored an efficient method for coupling conjugated carboxylic acids with methyl ester amino acids hydrochloride, a process crucial for the synthesis of various amino acid derivatives, including those similar to 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride (Brunel, Salmi, & Letourneux, 2005).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. For example, it could be studied for its potential use in the treatment of various diseases, given the biological activity of similar indole derivatives .
Wirkmechanismus
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
The physical form of similar compounds is often a powder , which could potentially impact its bioavailability.
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that similar compounds are generally stored at room temperature and under inert gas , suggesting that certain environmental conditions may be necessary for maintaining their stability.
Eigenschaften
IUPAC Name |
1-amino-4-methoxy-2,3-dihydroindene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-9-4-2-3-8-7(9)5-6-11(8,12)10(13)14;/h2-4H,5-6,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZTZFIUMBORTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC2(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B1382390.png)








![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1382407.png)
![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide](/img/structure/B1382409.png)

